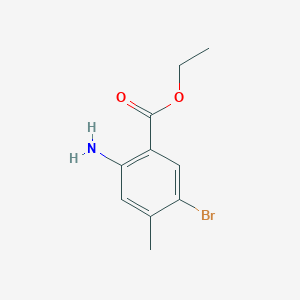
3-Acetil-4-oxociclohexano-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C11H16O4 It is a derivative of cyclohexane, featuring both acetyl and oxo functional groups
Aplicaciones Científicas De Investigación
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is ensured through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Mecanismo De Acción
The mechanism of action of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxo and acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the acetyl group.
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 3-oxocyclohexane-1-carboxylate: Similar structure but lacks the acetyl group.
Uniqueness
Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate is unique due to the presence of both acetyl and oxo groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its similar counterparts .
Propiedades
IUPAC Name |
ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZJORMCJNXQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)

![(E)-4-(Dimethylamino)-N-[(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2588318.png)
![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)
![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

![7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588325.png)





![4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2588337.png)
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide](/img/structure/B2588338.png)
